molecular formula C6H9ClO4S B2623762 Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate CAS No. 1820703-07-8

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate

Cat. No.: B2623762
CAS No.: 1820703-07-8
M. Wt: 212.64
InChI Key: LTJAEKFDGQPHKT-UHFFFAOYSA-N
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Description

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9ClO4S It is a cyclopropane derivative that contains a chlorosulfonyl group and a methyl ester group

Preparation Methods

The synthesis of Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with chlorosulfonyl chloride and methanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Cyclopropane Derivative Preparation: The starting material, a cyclopropane derivative, is prepared through known synthetic routes.

    Chlorosulfonylation: The cyclopropane derivative is reacted with chlorosulfonyl chloride in the presence of a base to introduce the chlorosulfonyl group.

    Esterification: The resulting intermediate is then treated with methanol to form the methyl ester, yielding this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamides or sulfonates.

    Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding cyclopropane derivatives with different functional groups.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or other oxidized products.

Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of complex molecules, enabling the development of novel drugs, agrochemicals, and materials.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate involves its reactive chlorosulfonyl group, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways and molecular targets depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives and sulfonyl-containing compounds:

    Cyclopropane Derivatives: Similar compounds include cyclopropane carboxylic acid and its esters, which lack the chlorosulfonyl group.

    Sulfonyl Compounds: Compounds such as methyl sulfonyl chloride and sulfonylureas share the sulfonyl functional group but differ in their overall structure and reactivity.

Properties

IUPAC Name

methyl 1-(chlorosulfonylmethyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO4S/c1-11-5(8)6(2-3-6)4-12(7,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJAEKFDGQPHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820703-07-8
Record name methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate
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